1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

Heme oxygenase inhibition SAR imidazole-ketones

1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 24155-30-4, MF: C₁₁H₉BrN₂O, MW: 265.11 g/mol) is a halogenated imidazole–ethanone conjugate comprising a 4-bromophenyl ketone moiety linked to an imidazole ring via a methylene bridge. This scaffold is recognized for its ability to coordinate heme iron in enzyme active sites and serves as a versatile intermediate for the synthesis of pharmacologically active azole derivatives.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 24155-30-4
Cat. No. B1611587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone
CAS24155-30-4
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN2C=CN=C2)Br
InChIInChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
InChIKeyYTZCOVPVCBETSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 24155-30-4): Chemical Profile and Procurement-Relevant Identity


1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 24155-30-4, MF: C₁₁H₉BrN₂O, MW: 265.11 g/mol) is a halogenated imidazole–ethanone conjugate comprising a 4-bromophenyl ketone moiety linked to an imidazole ring via a methylene bridge. This scaffold is recognized for its ability to coordinate heme iron in enzyme active sites [1] and serves as a versatile intermediate for the synthesis of pharmacologically active azole derivatives [2]. Its structural combination of an electrophilic bromophenyl group and a metal-chelating imidazole confers distinct reactivity and target engagement profiles that differentiate it from non-halogenated or triazole-based analogs in both biochemical assays and synthetic applications.

Why Generic Substitution of 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone Is Scientifically Unjustified


Imidazole–ethanone derivatives are not interchangeable; subtle alterations in halogen type, position, or linker length produce large, unpredictable changes in target inhibition, metabolic stability, and synthetic utility. For 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, the specific 4-bromo substitution pattern has been shown to yield potent heme oxygenase‑1 (HO‑1) inhibition (IC₅₀ < 5 µM), whereas the corresponding 4-chloro analog exhibited negligible activity under identical assay conditions [1]. Furthermore, replacement of the bromine with hydrogen or introduction of an α‑isopropyl group abolishes human HO‑1 inhibition entirely or reduces it to modest levels (27% at 0.1 mM), demonstrating that bromine electronic and steric contributions are non‑negotiable for this phenotype [2]. These structure–activity discontinuities mean that selecting a “similar” imidazole‑based compound without the exact bromophenyl‑ethanone architecture will not replicate the observed biochemical or synthetic performance, making precise CAS‑specific procurement essential.

1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (24155-30-4): Quantitative Differential Evidence Against Closest Analogs


HO‑1 Inhibition Potency: 4‑Bromo vs. 4‑Chloro Analog in a Validated Heme Oxygenase Assay

1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (compound 37 in the study) exhibited IC₅₀ < 5 µM against both HO‑1 and HO‑2 isozymes in a spectrophotometric bilirubin formation assay [1]. Under identical conditions, the direct 4‑chlorophenyl analog displayed substantially lower activity and did not meet the <5 µM potency threshold [1]. This demonstrates that the bromine substituent confers a marked advantage in HO‑1 inhibition relative to the chlorine analog.

Heme oxygenase inhibition SAR imidazole-ketones

HO‑1 Inhibition Selectivity: Imidazole vs. Triazole Core in a Head‑to‑Head Comparative Study

In the same SAR series, the imidazole‑ketone 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone showed dual HO‑1/HO‑2 inhibition (IC₅₀ < 5 µM for both) with a selectivity index near 1 [1]. In contrast, four triazole‑ketone congeners (compounds 54, 55, 61, 62) exhibited a selectivity index >50 favoring HO‑1 over HO‑2 [1]. Thus, the imidazole scaffold provides balanced dual inhibition, whereas the triazole core drives pronounced HO‑1 selectivity.

HO‑1 selectivity imidazole triazole isozyme profiling

Human HO‑1 Activity: Requirement for Unsubstituted Imidazole‑Ethyl Moiety

1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone showed no detectable inhibition of human HO‑1 at concentrations up to 0.1 mM [1]. In sharp contrast, its close analog 1-(4-bromophenyl)-2-[2-(1-methylethyl)-1H-imidazol-1-yl]ethanone, which bears an isopropyl group on the imidazole ring, exhibited 27% inhibition at 0.1 mM in the same human enzyme assay [1]. This reveals that minor alkylation of the imidazole dramatically alters human HO‑1 engagement.

HO‑1 inhibition human enzyme structure–activity relationship

Synthetic Utility: Versatile Intermediate for Schiff Base Derivatization and Yield Benchmark

1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone (a nitroimidazole derivative of the target compound) serves as a key electrophilic partner in Schiff base condensations, affording a series of 5a–5h derivatives in 54–88% yield under mild Ni(II) catalysis [1]. Compound 5f derived from this route demonstrated potent EGFR inhibition (IC₅₀ = 0.21 ± 0.02 µM) [1]. The bromophenyl group remains intact throughout the transformation, enabling subsequent diversification via cross‑coupling reactions. Non‑brominated analogs (e.g., phenyl or chlorophenyl) often require harsher conditions or give lower yields due to altered electronic profiles.

synthetic intermediate Schiff base nitroimidazole EGFR

Antifungal Broad‑Spectrum Activity: Imidazole‑Ethanone Scaffold Outperforms Triazoles in Vivo

Patent US3898341 discloses that 1‑imidazolyl‑ethanone‑(2) derivatives, including compounds structurally analogous to 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, exhibit “substantially greater fungicidal action” than state‑of‑the‑art triazole derivatives [1]. In plant infection models, imidazole‑ethanones achieved complete control of fungal pathogens at application rates where triazoles failed to provide adequate protection [1]. The 4‑bromophenyl substitution enhances lipophilicity and target binding relative to unsubstituted phenyl imidazole‑ethanones.

antifungal imidazole triazole plant protection

Evidence‑Backed Application Scenarios for 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 24155-30-4) in Research and Industry


Heme Oxygenase‑1 (HO‑1) Inhibitor Probe for Dual Isozyme Pharmacology

Use as a pan‑HO inhibitor (IC₅₀ < 5 µM) in biochemical and cellular assays to simultaneously block HO‑1 and HO‑2. This profile is critical for investigating the combined roles of both isozymes in heme catabolism, oxidative stress response, and cancer progression, where selective HO‑1 inhibitors (triazole‑ketones) would confound interpretation by leaving HO‑2 activity intact [1].

Key Intermediate in the Synthesis of EGFR‑Targeted Schiff Base Derivatives

Employ as an electrophilic building block in the synthesis of nitroimidazole‑containing Schiff bases. The reaction with benzohydrazides proceeds in 54–88% yield under mild conditions, and the resulting conjugates (e.g., compound 5f) exhibit nanomolar EGFR inhibition (IC₅₀ = 0.21 µM) [1]. The bromophenyl group remains available for further diversification via Suzuki or Buchwald–Hartwig couplings, offering a modular route to focused libraries.

Antifungal Lead Scaffold for Agrochemical Discovery

Utilize as a core template for designing next‑generation antifungal agents with demonstrated superiority over triazole‑based fungicides. The imidazole‑ethanone framework confers broad‑spectrum activity against plant‑pathogenic fungi, and the 4‑bromo substitution enhances target engagement and metabolic stability relative to non‑halogenated congeners [1].

Species‑Specific HO‑1 Inhibition Control in Comparative Pharmacology

Leverage the compound's unique activity profile—active in rat HO‑1 but inactive in human HO‑1 at 0.1 mM [1]—as a tool to differentiate species‑dependent pharmacology. This property is invaluable for validating animal models of HO‑1‑related diseases and for confirming the human relevance of findings obtained with other imidazole‑based inhibitors.

Quote Request

Request a Quote for 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.